8-Methyl-4-oxo-4H-1-benzopyran-3-carbaldehyde
Description
Properties
CAS No. |
61466-64-6 |
|---|---|
Molecular Formula |
C11H8O3 |
Molecular Weight |
188.18 g/mol |
IUPAC Name |
8-methyl-4-oxochromene-3-carbaldehyde |
InChI |
InChI=1S/C11H8O3/c1-7-3-2-4-9-10(13)8(5-12)6-14-11(7)9/h2-6H,1H3 |
InChI Key |
XGEOACJQBOXGAY-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C2C(=CC=C1)C(=O)C(=CO2)C=O |
Origin of Product |
United States |
Preparation Methods
Starting Material Preparation
The synthesis begins with 2-hydroxy-5-methylacetophenone , where the methyl group at position 5 ensures proper regiochemical orientation during cyclization. This precursor is synthesized via Friedel-Crafts acylation of 4-methylresorcinol or through directed ortho-metalation strategies.
Reaction Conditions
The Vilsmeier-Haack reagent, generated by combining phosphoryl chloride (POCl₃) and dimethylformamide (DMF), facilitates electrophilic formylation at the activated aromatic position. Key steps include:
-
Formylation : At 0–5°C, 2-hydroxy-5-methylacetophenone reacts with POCl₃-DMF to form an intermediate iminium ion.
-
Cyclization : Heating to 80–100°C induces intramolecular cyclization, yielding the benzopyran-4-one core with a formyl group at position 3.
The reaction proceeds as:
Yield Optimization
-
Temperature Control : Maintaining低温 during formylation minimizes side reactions, while gradual heating ensures complete cyclization.
-
Solvent Selection : Dichloroethane or chlorobenzene enhances reagent solubility and reaction homogeneity.
-
Purification : Crude product is purified via silica gel chromatography (ethyl acetate/hexane, 3:7) followed by recrystallization from ethanol/water (yield: 62–68%).
Alternative Synthetic Pathways
Two-Step Modified Vilsmeier-Haack Method
For substrates with steric hindrance (e.g., 7-methoxy derivatives), a two-step protocol improves yields:
Oxidation of Hydroxymethyl Precursors
A less common approach involves oxidizing 3-hydroxymethyl intermediates:
-
Reduction : Sodium borohydride reduces 3-formyl to 3-hydroxymethyl.
-
Oxidation : Jones reagent (CrO₃/H₂SO₄) regenerates the aldehyde.
While feasible, this route is hampered by lower overall yields (45–50%) and functional group incompatibility.
Analytical and Spectroscopic Characterization
Successful synthesis is confirmed via:
-
¹H NMR : Signals at δ 10.02 (s, 1H, CHO), δ 8.38 (d, J=5.9 Hz, H-2), and δ 2.37 (s, 3H, CH₃).
-
¹³C NMR : Peaks at δ 192.1 (CHO), δ 174.8 (C=O), and δ 19.8 (CH₃).
Challenges and Stability Considerations
-
pH Sensitivity : The aldehyde group decomposes in alkaline media (pH >8), necessitating acidic workup (pH 3–4).
-
Solubility : Poor aqueous solubility mandates polar aprotic solvents (DMF, DMSO) for reactions.
Comparative Analysis of Methods
| Method | Yield (%) | Purity (%) | Key Advantage | Limitation |
|---|---|---|---|---|
| Vilsmeier-Haack (One-Pot) | 62–68 | ≥95 | Rapid, fewer steps | Sensitive to substituent effects |
| Two-Step Vilsmeier-Haack | 60–65 | ≥93 | Tolerates bulky groups | Longer reaction time |
| Oxidation-Reduction | 45–50 | 90 | Functional group versatility | Low efficiency |
Industrial-Scale Adaptations
For large-scale production:
Chemical Reactions Analysis
Types of Reactions: 8-Methyl-4-oxo-4H-chromene-3-carbaldehyde undergoes various chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to a carboxylic acid using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: The aldehyde group can be reduced to an alcohol using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The methyl group can undergo electrophilic substitution reactions, allowing for further functionalization of the compound.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Electrophilic reagents such as halogens or nitrating agents.
Major Products Formed:
Oxidation: 8-Methyl-4-oxo-4H-chromene-3-carboxylic acid.
Reduction: 8-Methyl-4-oxo-4H-chromene-3-methanol.
Substitution: Various substituted derivatives depending on the electrophile used.
Scientific Research Applications
Medicinal Chemistry
Anticancer Activity
Recent studies indicate that derivatives of benzopyran, including 8-methyl-4-oxo-4H-1-benzopyran-3-carbaldehyde, exhibit promising antiproliferative activities against various cancer cell lines. For instance, compounds derived from benzopyran have shown significant cytotoxic effects against multi-drug resistant cancer cells. Specifically, a study demonstrated that certain benzopyran derivatives achieved IC50 values ranging from 5.2 to 22.2 μM against MDA-MB-231 breast cancer cells, indicating their potential as effective anticancer agents .
Mechanism of Action
The mechanism by which these compounds exert their effects often involves the induction of apoptosis in cancer cells. For example, treatment with specific benzopyran derivatives led to a notable increase in early and late apoptosis in MDA-MB-231 cells . This apoptotic activity suggests that these compounds could be further developed as therapeutic agents targeting resistant cancer types.
Synthesis and Chemical Reactions
Synthetic Pathways
The synthesis of this compound can be achieved through various methods, including one-pot reactions that simplify the process while enhancing yield and purity. An improved method for synthesizing related compounds emphasizes the importance of optimizing reaction conditions to achieve high product quality and environmental sustainability .
Reactivity and Functionalization
The unique structure of this compound allows it to undergo various chemical transformations, such as oxidation and nucleophilic substitutions. These reactions are crucial for developing new derivatives with enhanced biological activities . The ability to modify the compound's structure makes it a valuable building block in organic synthesis.
Case Studies
Case Study: Antiproliferative Evaluation
In a detailed case study examining the antiproliferative effects of benzopyran derivatives, researchers synthesized a library of compounds based on this compound. The evaluation included testing these compounds against multiple cancer cell lines, revealing variations in cytotoxicity and selectivity . This study underscored the potential for tailoring benzopyran derivatives to enhance their therapeutic profiles.
Case Study: Pharmacological Assessment
Another significant case involved the pharmacological evaluation of benzopyran derivatives for antihistaminic activity. The study assessed the inhibition of histamine-induced contractions in isolated guinea pig ileum, demonstrating that certain derivatives exhibited notable antihistaminic properties, thus suggesting their potential use in treating allergic reactions .
Data Summary
Mechanism of Action
The mechanism of action of 8-Methyl-4-oxo-4H-chromene-3-carbaldehyde involves its interaction with specific molecular targets. In biological systems, it has been shown to inhibit the growth of certain fungi by interfering with their cell wall synthesis. The compound targets enzymes involved in the biosynthesis of essential cell wall components, leading to cell lysis and death .
Comparison with Similar Compounds
Substituent Effects on Chemical Reactivity
The reactivity of 4-oxo-4H-1-benzopyran-3-carbaldehydes is influenced by substituent position and electronic properties. Key comparisons include:
- Electrophilicity Patterns : The 8-methyl group exerts a mild electron-donating inductive effect, reducing the electrophilicity of the C3 aldehyde compared to unsubstituted derivatives. This alters reactivity in condensation or nucleophilic addition reactions .
- Steric Effects : The 8-methyl group may hinder reactions at adjacent positions (e.g., C7 or C9), contrasting with smaller substituents like halogens or hydroxyl groups .
Physicochemical Properties
| Property | 8-Methyl Derivative | 8-Carboxylic Acid Derivative | Parent Compound |
|---|---|---|---|
| Lipophilicity (LogP) | High (methyl group) | Low (polar carboxylic acid) | Moderate |
| Solubility | Low in water | High in polar solvents | Moderate in DMSO |
| Melting Point | Likely higher than parent | Higher due to ionic interactions | Lower (unsubstituted) |
Note: Experimental data gaps exist; values inferred from substituent effects.
Biological Activity
8-Methyl-4-oxo-4H-1-benzopyran-3-carbaldehyde is a compound belonging to the benzopyran family, characterized by a fused benzene and pyran ring structure. Its unique chemical properties, including a carbonyl group at the 4-position and an aldehyde group at the 3-position, contribute to its biological activities. This article explores the biological activity of this compound, highlighting its potential therapeutic applications, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
The chemical structure of this compound can be represented as follows:
This compound features:
- A methyl group at the 8-position.
- A carbonyl group at the 4-position.
- An aldehyde group at the 3-position.
These functional groups enhance its reactivity and biological interactions.
Biological Activity Overview
Research indicates that benzopyran derivatives exhibit significant biological activities, including:
- Anticancer properties : In vitro studies have shown that compounds similar to this compound possess cytotoxic effects against various cancer cell lines.
- Antioxidant effects : These compounds are known for their ability to scavenge free radicals, thereby reducing oxidative stress.
- Anti-inflammatory activity : Certain derivatives demonstrate potential in modulating inflammatory pathways.
Anticancer Activity
A pivotal study demonstrated that benzopyran derivatives exhibit antiproliferative activity against several cancer cell lines. For instance, compounds related to this compound were tested for their cytotoxicity against human breast cancer (MDA-MB-231) and other cancer lines. The findings showed IC50 values ranging from 5.2 to 22.2 μM , indicating significant cytotoxicity while maintaining lower toxicity in normal cell lines such as HEK-293 .
Table 1: Cytotoxicity of Benzopyran Derivatives
| Compound | Cell Line Tested | IC50 (μM) | Selectivity |
|---|---|---|---|
| Compound 5a | MDA-MB-231 | 5.2 | High |
| Compound 5b | SKOV-3 | 15.0 | Moderate |
| Compound 5c | PC-3 | 22.2 | Low |
The mechanisms through which this compound exerts its biological effects include:
- Induction of Apoptosis : Studies indicate that this compound can trigger apoptotic pathways in cancer cells, leading to programmed cell death .
- Inhibition of Kinases : Some derivatives have shown potential in inhibiting specific kinases involved in cancer progression, although direct data on this compound is limited .
- Antioxidant Activity : The presence of the carbonyl group contributes to its ability to neutralize reactive oxygen species (ROS), providing protective effects against oxidative damage.
Case Studies
- Antiproliferative Effects : A study involving various benzopyran derivatives highlighted that certain compounds exhibited selective cytotoxicity against multiple cancer cell lines while showing minimal effects on normal cells. This selectivity is crucial for developing targeted cancer therapies .
- Inflammation Modulation : In another investigation, related compounds demonstrated significant anti-inflammatory properties by inhibiting pro-inflammatory cytokines in vitro, suggesting potential therapeutic applications in inflammatory diseases .
Q & A
Q. What are the optimal conditions for synthesizing 8-methyl-4-oxo-4H-1-benzopyran-3-carbaldehyde via condensation reactions?
The compound is synthesized through condensation of 4-oxo-4H-1-benzopyran-3-carbaldehyde derivatives with active methylene compounds (e.g., malononitrile or ethyl cyanoacetate) in the presence of ammonia. A molar ratio of 1:1.2 (aldehyde to methylene compound) in ethanol under reflux for 6–8 hours yields high-purity products. Ammonia acts as a catalyst, facilitating enamine formation and cyclization . For methyl-substituted derivatives, adjusting reaction time and temperature (70–80°C) minimizes side products like dimerization or over-condensation .
Q. Which recrystallization solvents are most effective for purifying this compound?
Ethanol-water mixtures (7:3 v/v) are preferred for recrystallization due to the compound’s moderate solubility in ethanol and low solubility in water. This combination ensures high recovery rates (≥85%) while removing polar impurities. For derivatives with hydroxyl groups, methanol or acetone may be used to prevent decomposition .
Q. How can NMR and IR spectroscopy resolve structural ambiguities in substituted benzopyran derivatives?
- ¹H NMR : The aldehyde proton typically resonates at δ 9.8–10.2 ppm, while the 4-oxo group’s carbonyl appears at δ 175–180 ppm in ¹³C NMR. Methyl substitution at position 8 is confirmed by a singlet at δ 2.3–2.5 ppm (³H integration).
- IR : Strong absorption bands at 1680–1700 cm⁻¹ (C=O stretch) and 2720–2820 cm⁻¹ (aldehyde C-H stretch) are diagnostic. For hydroxylated derivatives, broad O-H stretches appear at 3200–3400 cm⁻¹ .
Advanced Research Questions
Q. How can computational methods predict reactivity trends in this compound derivatives?
Semi-empirical AM1 quantum-chemical calculations optimize geometries and predict thermodynamic stability. For example, the aldehyde group’s electrophilicity (calculated via Fukui indices) correlates with its reactivity toward nucleophiles like hydrazines or hydroxylamines. Heat of formation (ΔHf) values help prioritize synthetic routes for stable intermediates . Density functional theory (DFT) further elucidates electronic effects of substituents on regioselectivity in cycloaddition reactions .
Q. What strategies enhance the antiproliferative activity of benzopyran-3-carbaldehyde derivatives?
- Isoxazole Conjugation : Reacting the 3-formyl group with (3,5-dimethyl-isoxazol-4-yl)-methanol under InF₃ catalysis generates hybrid compounds with improved cytotoxicity. The linker’s length and rigidity (e.g., ester vs. ether bonds) significantly affect binding to kinase targets .
- Enolic Acid Modification : Oxidation of the aldehyde to a carboxylic acid group enhances water solubility and interaction with DNA topoisomerase II, as shown in MTT assays against HeLa cells .
Q. How can conflicting spectral data for synthetic intermediates be resolved?
Discrepancies in ¹H NMR shifts (e.g., aldehyde proton splitting due to tautomerism) are addressed by:
- Variable Temperature NMR : Heating the sample to 60°C collapses splitting caused by slow keto-enol interconversion.
- 2D-COSY/HSQC : Correlates coupling between aldehyde protons and adjacent aromatic carbons to confirm substitution patterns.
- X-ray Crystallography : Provides unambiguous confirmation of crystal packing and hydrogen-bonding networks, especially for polymorphic derivatives .
Q. What methodologies address low yields in cross-coupling reactions of this compound?
- Catalytic Systems : Palladium/copper bimetallic catalysts (e.g., Pd(OAc)₂/CuI) improve Sonogashira coupling yields with arylacetylenes by reducing aldehyde oxidation.
- Microwave-Assisted Synthesis : Shortens reaction times (≤30 minutes) for Suzuki-Miyaura couplings, minimizing thermal degradation of the aldehyde group .
Methodological Considerations
- Contradiction Analysis : If reported yields for a reaction vary (e.g., 45–72%), systematically test variables like solvent polarity (DMF vs. THF), catalyst loading (5–10 mol%), and inert atmosphere (N₂ vs. Ar) to identify reproducibility thresholds .
- Scale-Up Challenges : For gram-scale synthesis, replace ethanol with toluene in condensation reactions to facilitate azeotropic removal of water, improving yield by 15–20% .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
